molecular formula C14H12BrClO2S B13989294 1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene CAS No. 30158-45-3

1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene

Cat. No.: B13989294
CAS No.: 30158-45-3
M. Wt: 359.7 g/mol
InChI Key: RRAWEGLJMZQPRB-UHFFFAOYSA-N
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Description

1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene is an organic compound with the molecular formula C14H12BrClO2S. This compound is characterized by the presence of a bromine atom, a chlorine atom, and a sulfonyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene typically involves multiple steps One common method is the electrophilic aromatic substitution reaction The process begins with the bromination of benzene to form bromobenzeneFinally, the chloro-phenylethyl group is added via a Friedel-Crafts alkylation reaction .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often use catalysts and specific reaction conditions to increase yield and efficiency .

Chemical Reactions Analysis

1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, sulfuric acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to form bonds with nucleophilic sites on other molecules, leading to various chemical transformations .

Comparison with Similar Compounds

Properties

CAS No.

30158-45-3

Molecular Formula

C14H12BrClO2S

Molecular Weight

359.7 g/mol

IUPAC Name

1-bromo-4-(2-chloro-2-phenylethyl)sulfonylbenzene

InChI

InChI=1S/C14H12BrClO2S/c15-12-6-8-13(9-7-12)19(17,18)10-14(16)11-4-2-1-3-5-11/h1-9,14H,10H2

InChI Key

RRAWEGLJMZQPRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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